molecular formula C17H14N2O2 B074468 2,2-Bis-(4-cyanatophenyl)propane CAS No. 1156-51-0

2,2-Bis-(4-cyanatophenyl)propane

Cat. No. B074468
CAS RN: 1156-51-0
M. Wt: 278.3 g/mol
InChI Key: AHZMUXQJTGRNHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2-Bis(4-cyanatophenyl)propane is synthesized through a reaction involving bisphenol A and cyanic chloride or through the reaction of stoichiometric amounts of sec-butyllithium with certain phenylpropane derivatives. These methods ensure the introduction of cyanate functional groups attached to the aromatic rings, which are crucial for the subsequent polymerization processes (Sanderson, Roediger, & Summers, 1994; Gupta & Macosko, 1991).

Molecular Structure Analysis

The molecular structure of 2,2-Bis(4-cyanatophenyl)propane is characterized by the presence of cyanate groups linked to phenyl groups. This structure facilitates the formation of highly cross-linked networks during polymerization. The molecular weight and structure have been characterized using NMR spectroscopy, indicating the predominance of trimerization in the polymerization process (Fang, 1990).

Chemical Reactions and Properties

The primary chemical reaction involving 2,2-Bis(4-cyanatophenyl)propane is polycyclotrimerization, leading to the formation of polycyanurates. This reaction is facilitated by heat or suitable catalysts and results in materials with excellent thermal and mechanical properties. The compound can also participate in polyaddition reactions, forming different types of polymers (Guenthner et al., 2006).

Physical Properties Analysis

The physical properties of 2,2-Bis(4-cyanatophenyl)propane, such as melting point and solubility, are influenced by its symmetrical structure and polar cyanate groups. These properties are critical for processing and application in polymer synthesis. The compound's ability to form strong intermolecular forces leads to high melting points and limited solubility in common solvents.

Chemical Properties Analysis

The chemical properties of 2,2-Bis(4-cyanatophenyl)propane include its reactivity towards nucleophiles and its ability to form stable polymers with high thermal stability. The cyanate groups are highly reactive and can form triazine rings upon polymerization, contributing to the material's thermal stability and mechanical strength (Hamerton, Howlin, Klewpatinond, & Takeda, 2002).

Scientific Research Applications

Use in Polymer Science

  • Field : Polymer Science
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is a cyanate ester derivative of bisphenol A. It is used as a binder in the preparation of composites .
  • Method : The cyanate ester binders have evolved from the laboratory-scale wonder into widely applied matrices for the preparation of composites .
  • Results : Exhibiting processability of the epoxide binders, they reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity, and other valuable properties .

Use in Thermophysical Property Data

  • Field : Thermophysical Property Data
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is studied for its thermophysical properties .
  • Method : The study involves the evaluation of various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of phase transition, heat capacity at saturation pressure, enthalpy as a function of temperature, entropy as a function of temperature, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .
  • Results : The results are a collection of critically evaluated thermodynamic property data for "2,2-Bis-(4-cyanatophenyl)propane" .

Use in Aerospace

  • Field : Aerospace
  • Application : Cyanate ester resins, such as “2,2-Bis-(4-cyanatophenyl)propane”, have found extensive use in the aerospace industry .
  • Method : These materials are used in various applications in the space program, rocket motors, stealth military aircraft, and commercial transport .
  • Results : The use of these materials has greatly benefited the aerospace industry .

Use in Medicine and Agriculture

  • Field : Medicine and Agriculture
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is used as an intermediate in the production of medicines and pesticides .
  • Method : The specific methods of application in these fields would depend on the specific medicine or pesticide being produced .
  • Results : The use of “2,2-Bis-(4-cyanatophenyl)propane” as an intermediate can help in the synthesis of various medicines and pesticides .

Use in Polymer Systems

  • Field : Polymer Systems
  • Application : Polyfunctional cyanate monomers like “2,2-Bis-(4-cyanatophenyl)propane” are components of polymer systems .
  • Method : Cyclotrimerization of cyanate groups in “2,2-Bis-(4-cyanatophenyl)propane” and other polyfunctional cyanate monomers results in the formation of polymer networks with triazine rings .
  • Results : The resulting polymer networks have elevated heat deflection temperatures .

Use in Solvent Systems

  • Field : Solvent Systems
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is a cyanate ester monomer which is soluble in Methyl Ethyl Ketone (MEK), acetone and other prepreg solvents .
  • Method : This monomer will dissolve in other cyanate esters (PT resins, METHYLCy, LECy), epoxy and BMI (Maleinbisimides) and thermoplastics .
  • Results : The solubility of “2,2-Bis-(4-cyanatophenyl)propane” in various solvents and other cyanate esters expands its range of applications .

Use in Halogenated Monomers

  • Field : Polymer Chemistry
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is used as a halogenated monomer such as 2,2‑bis - (4-cyanatophen-yl)hexafluoropropane .
  • Method : This involves the synthesis of novel cyanates determined by the desire to improve the properties of the polymers on their basis .
  • Results : The use of “2,2-Bis-(4-cyanatophenyl)propane” as a halogenated monomer can help in the synthesis of novel cyanates .

Use in the Development of High-Temperature Polymer Materials

  • Field : Material Science
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the development of high-temperature polymer materials .
  • Method : The cyanate binders have evolved from the laboratory-scale wonder into widely applied matrices for the preparation of composites .
  • Results : The use of these materials has led to the development of other binders as well: imide, organosilicon, and phthalonitrile ones .

Use in the Synthesis of Novel Monomers

  • Field : Organic Chemistry
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the synthesis of novel monomers .
  • Method : The synthesis of novel monomers of the cyanate ester binders involves the use of "2,2-Bis-(4-cyanatophenyl)propane" .
  • Results : The synthesis of novel monomers can lead to the development of new materials with improved properties .

Use in the Preparation of Composites

  • Field : Composite Materials
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the preparation of composites .
  • Method : The cyanate ester binders have evolved from the laboratory-scale wonder into widely applied matrices for the preparation of composites .
  • Results : The use of these materials has greatly benefited many industries, including transportation, communication, construction, and leisure goods .

Use in the Synthesis of Cyanate Ester Resins

  • Field : Polymer Chemistry
  • Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the synthesis of cyanate ester resins .
  • Method : The synthesis involves the cyclotrimerization of cyanate groups in “2,2-Bis-(4-cyanatophenyl)propane” and other polyfunctional cyanate monomers .
  • Results : The resulting cyanate ester resins have elevated heat deflection temperatures .

properties

IUPAC Name

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZMUXQJTGRNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25722-66-1
Record name Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
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DSSTOX Substance ID

DTXSID60893753
Record name 1,3-Bis(4-cyanophenyl)propane
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Molecular Weight

278.30 g/mol
Source PubChem
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Physical Description

Other Solid
Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester
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Product Name

2,2-Bis-(4-cyanatophenyl)propane

CAS RN

1156-51-0, 25722-66-1
Record name Bisphenol A dicyanate
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Record name Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester
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Record name Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer
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Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
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Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester
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Record name 1,3-Bis(4-cyanophenyl)propane
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Record name 4,4'-isopropylidenediphenyl dicyanate
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Synthesis routes and methods I

Procedure details

According to Example 7 of U.S. Pat. No. 3,553,244, 228 parts by weight of 2,2-bis-(4-hydroxyphenyl)-propane are dissolved in 400 parts by weight of acetone and cooled to 0° C. 135 parts by weight of cyanogen chloride are added dropwise at that temperature. 120 parts by weight of triethylamine are then added with external cooling, the temperature being kept below 10° C. On completion of the dropwise addition, the mixture is stirred for 30 minutes, after which the triethylamine hydrochloride which has crystallized out is filtered off. After the acetone has been distilled off, 2,2-bis-(4-cyanatophenyl)-propane is obtained from the filtrate in the form of colorless crystals melting at 77° to 80° C in a quantity of 212 parts by weight (corresponding to a yield of 76%, based on the theoretical amount). The purity amounts to approximately 95% (as determined by IR-spectroscopy).
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Synthesis routes and methods II

Procedure details

A three necked flask equipped with a drip funnel, thermometer and stirrer was charged with 46.6 g of cyanogen bromide and 45.7 g of 2,2-bis(4-hydroxyphenyl)propane in 300 ml of acetone and cooled to a temperature of between -5° C. and +3°C. To the solution was added dropwise 43.5 g of triethylamine with stirring at a rate sufficient to maintain the inner temperature below 10° C. After the addition, the reaction mixture was stirred for an additional 2 hours at 10° C. and then filtered to remove white precipitates. The filtrate was poured into a large volume of water whereupon white crystals were precipitated. These crystals were recrystalized from ethanol to give 43.2 g (78% of theory) of the title compound. The product was identified by its NMR spectrum as well as by the absorption of the cyanato group at 2260 cm-1 in its IR spectrum.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
AK Bonetskaya, MA Kravchenko, TM Frenkel… - Polymer Science …, 1977 - Elsevier
The solvent nature was found to have a marked effect on the reaction rate and the thermal effect in the polycyclotrimerization of 2,2-bis-(4-cyanatophenyl) propane in the presence of …
Number of citations: 12 www.sciencedirect.com
BV Lebedev, BM Aron, YG Kiparisova… - Polymer Science …, 1975 - Elsevier
The thermo-physical properties of the 2,2-bis-(4-cyanatophenyl) propane (CPP) and of its polymer, the polycyanate (CP-1) have been investigated, namely the heat content, the …
Number of citations: 13 www.sciencedirect.com
AM Gupta - Macromolecules, 1991 - ACS Publications
A polymer of increasing commercial interest in the electronics and composite industry is that obtained by cyclotrimerization of the cyanate linkages. 1 The most frequently used monomer …
Number of citations: 31 pubs.acs.org
D Hou, H Ma, X Li, J He, H Liao - Journal of Applied Polymer …, 2017 - Wiley Online Library
A novel easily curing system of 2,2‐bis(4‐cyanatophenyl) propane(BACY) was prepared by employing 4,4′‐(Hexafluoroisopropylidene) Diphenol (BPAF) as modifier. The curing …
Number of citations: 2 onlinelibrary.wiley.com
T Fang - Macromolecules, 1990 - ACS Publications
Ageneral method for determining molecular weight of nonlinear polymers is developed based on the backbone to end group ratio measured by 13C NMR spectroscopy. The number-…
Number of citations: 19 pubs.acs.org
AD Kulkarni, BV Tawade… - High Performance …, 2013 - journals.sagepub.com
Cyanate ester (CE) monomers containing pentadecyl-substituted cyclohexyl moieties such as 1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane and 1,1-bis(4-cyanatophenyl) …
Number of citations: 11 journals.sagepub.com
JT Reams, DA Boyles - Journal of Applied Polymer Science, 2011 - Wiley Online Library
Three isomeric tetraaryl cyanate esters containing biphenyl moieties {bis‐[4‐(4′‐cyanatophenyl)phenyl]propane, 2,2‐bis‐[4‐(3′‐cyanatophenyl)phenyl]propane, and 2,2‐bis‐[4‐(2′‐…
Number of citations: 22 onlinelibrary.wiley.com
AM Gupta, CW Macosko - … Chemie. Macromolecular Symposia, 1991 - Wiley Online Library
The chemistry and growth of polymer structures based on the cyanate linkage has been studied. The monofunctional model compound 2‐(4‐cyanatophenyl)‐2‐phenylpropane was …
Number of citations: 50 onlinelibrary.wiley.com
I Hamerton, BJ Howlin, P Klewpatinond, S Takeda - Polymer, 2002 - Elsevier
A new parameter set (RDA-DR2.21_Inv) is shown to reproduce both the geometries and the physical and mechanical properties of three polycyanurates based on 2,2-bis(4-…
Number of citations: 19 www.sciencedirect.com
I Hamerton, AM Emsley, BJ Howlin, P Klewpatinond… - Polymer, 2003 - Elsevier
Selected blends of bis-4-(4-cyanatophenoxy)phenyl sulphone with a commercial dicyanate, 2,2-bis(4-cyanatophenyl)propane are analysed using differential scanning calorimetry (DCS…
Number of citations: 23 www.sciencedirect.com

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